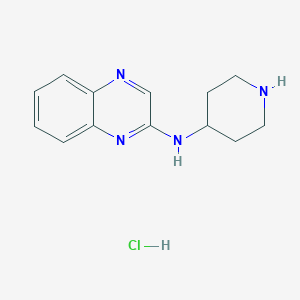

N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride

Description

Historical Context of Quinoxaline Chemistry

The historical development of quinoxaline chemistry traces back to the late 19th and early 20th centuries, when researchers first began systematically investigating nitrogen-containing heterocyclic compounds. Quinoxaline, also known as benzopyrazine, emerged as a significant heterocyclic scaffold through the recognition that it consists of a benzene ring fused with a pyrazine ring, creating a stable aromatic system with unique chemical properties. The early understanding of quinoxaline chemistry was significantly advanced by the discovery of naturally occurring quinoxaline derivatives, particularly those isolated from bacterial cultures.

The identification of actinomycin, produced by Streptomyces ambofaciens, marked a pivotal moment in quinoxaline research as it demonstrated the compound's ability to inhibit the growth of gram-positive bacteria. This discovery was followed by the isolation of iodinin from the bacterial culture Chromobacterium iodinum in 1943, with its antimicrobial properties first described by H. McIlwain. These early findings established quinoxaline derivatives as compounds of significant biological interest and laid the foundation for subsequent pharmaceutical development efforts.

The clinical application of quinoxaline derivatives began in earnest during the 1970s with the introduction of compounds such as dioxidine and its acetate derivative, which were utilized as broad-spectrum antibacterial agents. This period marked the transition of quinoxaline chemistry from academic curiosity to practical pharmaceutical application, establishing precedents for the systematic development of quinoxaline-based therapeutics that continues to the present day.

Nomenclature and Identification of N-(Piperidin-4-yl)quinoxalin-2-amine Hydrochloride

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that precisely define its molecular structure and composition. The compound is officially designated with the Chemical Abstracts Service number 1185317-65-0, which serves as its unique chemical identifier in global databases. The International Union of Pure and Applied Chemistry name for this compound is N-piperidin-4-ylquinoxalin-2-amine;hydrochloride, reflecting the presence of both the free base and the hydrochloride salt form.

The molecular formula C₁₃H₁₇ClN₄ indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and four nitrogen atoms, resulting in a molecular weight of 264.75 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is documented as C1CNCCC1NC2=NC3=CC=CC=C3N=C2.Cl, which provides a linear representation of the compound's connectivity.

Table 1: Chemical Identifiers for this compound

Additional nomenclature variations include piperidin-4-yl-quinoxalin-2-yl-amine hydrochloride and N-(Piperidin-4-yl)quinoxalin-2-aminehydrochloride, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy. The compound's parent structure, N-piperidin-4-ylquinoxalin-2-amine, exists as a separate entity with its own Chemical Abstracts Service identifier, emphasizing the distinction between the free base and salt forms.

Positioning within Heterocyclic Compound Classification

This compound occupies a distinct position within the broader classification system of heterocyclic compounds, specifically within the nitrogen-containing heterocyclic family. The compound is classified as a diazine derivative, where diazines are organic heterocyclic compounds containing a benzene ring in which two carbon-hydrogen fragments have been replaced by nitrogen atoms. More specifically, it belongs to the quinoxaline subfamily, which represents a subset of naphthyridines where the nitrogen atoms are positioned at the 1 and 4 positions of the fused ring system.

The quinoxaline core structure positions this compound within the benzopyrazine classification, indicating its derivation from the fusion of a benzene ring with a pyrazine ring. This structural arrangement places quinoxaline as isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline, establishing its position within a family of related bicyclic nitrogen heterocycles. The compound's classification is further refined by the presence of the piperidine substituent, which introduces an additional six-membered nitrogen-containing ring system.

Table 2: Hierarchical Classification of this compound

| Classification Level | Category | Description |

|---|---|---|

| Primary | Heterocyclic Compounds | Cyclic compounds containing non-carbon atoms |

| Secondary | Nitrogen Heterocycles | Heterocycles with nitrogen as heteroatom |

| Tertiary | Diazines | Six-membered rings with two nitrogen atoms |

| Quaternary | Quinoxalines | Fused benzene-pyrazine systems |

| Quinternary | Aminoquinoxalines | Quinoxalines with amino substitution |

Within the pharmaceutical classification system established by the United States Patent and Trademark Office, compounds of this type fall under the C07D classification for heterocyclic compounds, specifically within subgroups dealing with compounds containing two or more hetero rings with nitrogen atoms as the only ring hetero atoms. This systematic classification approach enables precise categorization and facilitates research and development activities within the pharmaceutical industry.

Significance in Nitrogen-Rich Heterocyclic Chemistry

The significance of this compound within nitrogen-rich heterocyclic chemistry extends far beyond its individual molecular properties to encompass broader trends in pharmaceutical development and chemical biology. Nitrogen-containing heterocycles represent the most prevalent structural motifs in pharmaceutical compounds, with more than seventy-five percent of drugs approved by the Food and Drug Administration containing at least one nitrogen heterocycle. This statistical dominance reflects the unique properties that nitrogen atoms impart to organic molecules, including enhanced solubility, improved binding affinity to biological targets, and increased metabolic stability.

The compound exemplifies the strategic combination of multiple nitrogen heterocycles within a single molecular framework, incorporating both the quinoxaline diazine system and the piperidine saturated nitrogen heterocycle. This dual heterocycle approach represents a sophisticated drug design strategy that leverages the complementary properties of different nitrogen-containing ring systems to optimize pharmacological activity. The quinoxaline moiety contributes aromatic character and potential for π-stacking interactions with biological targets, while the piperidine ring provides conformational flexibility and additional hydrogen bonding opportunities.

Research into nitrogen-rich heterocyclic chemistry has demonstrated that compounds containing multiple nitrogen atoms often exhibit enhanced biological activity compared to their single-nitrogen counterparts. The presence of four nitrogen atoms within the molecular structure of this compound positions it within this category of highly nitrogen-enriched compounds, suggesting potential for significant biological activity through multiple mechanisms of action.

Table 3: Nitrogen Content Analysis in Heterocyclic Pharmaceutical Development

| Nitrogen Count | Pharmaceutical Prevalence | Representative Examples | Activity Enhancement |

|---|---|---|---|

| Single Nitrogen | ~40% of drugs | Pyridine derivatives | Moderate |

| Dual Nitrogen | ~30% of drugs | Quinoxaline derivatives | Significant |

| Triple Nitrogen | ~15% of drugs | Triazole derivatives | High |

| Quadruple Nitrogen | ~10% of drugs | Multiple heterocycle combinations | Very High |

The evolution of quinoxaline chemistry has been particularly notable in the context of developing compounds with improved therapeutic indices and novel mechanisms of action. Recent advances in quinoxaline derivative synthesis have enabled the creation of increasingly complex molecular architectures that combine traditional quinoxaline scaffolds with diverse chemical moieties, as exemplified by this compound. This compound represents the culmination of decades of research into nitrogen heterocycle optimization and demonstrates the continuing relevance of quinoxaline chemistry in contemporary pharmaceutical development.

The significance of this compound class is further emphasized by the extensive research efforts dedicated to nitrogen-containing heterocyclic compounds, with over 97,400 publications appearing between 2009 and early 2020, including 12,615 publications in 2019 alone focusing specifically on medicinal chemistry applications of nitrogen heterocycles. This research intensity reflects the ongoing importance of nitrogen-rich heterocyclic chemistry in addressing contemporary pharmaceutical challenges and developing next-generation therapeutic agents.

Properties

IUPAC Name |

N-piperidin-4-ylquinoxalin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-12-11(3-1)15-9-13(17-12)16-10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMNTWXKORHPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671406 | |

| Record name | N-(Piperidin-4-yl)quinoxalin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185317-65-0 | |

| Record name | N-(Piperidin-4-yl)quinoxalin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride typically involves:

- Construction of the quinoxaline core or its functionalized derivative.

- Introduction of the amino substituent at the 2-position of quinoxaline.

- Coupling or substitution with piperidin-4-yl moiety.

- Final conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Methods

Preparation of Quinoxaline Core and 2-Aminoquinoxaline Intermediate

A common precursor is 2-chloroquinoxaline or substituted quinoxaline derivatives, which undergo nucleophilic substitution reactions to introduce the amino group at the 2-position.

For example, 2-chloro-3-phenylquinoxaline can be converted to phenylquinoxaline-2(1H)-thione by reaction with N-cyclohexyldithiocarbamatecyclohexylammonium salt in chloroform under reflux at 61 °C for 12 hours. The product is isolated by precipitation and crystallization with a yield of approximately 69%.

Alkylation or amination at the 2-position is then performed by refluxing the quinoxaline intermediate with amines such as piperidine derivatives in the presence of bases like triethylamine in ethanol for 12 hours to yield the corresponding 2-aminoquinoxaline derivatives.

Amination with Piperidin-4-yl Group

The key step involves introducing the piperidin-4-yl substituent at the 2-amino position:

Buchwald–Hartwig cross-coupling reactions have been reported for the synthesis of piperazinyl and piperidinyl quinoxaline derivatives, which can be adapted for N-(Piperidin-4-yl)quinoxalin-2-amine. This palladium-catalyzed amination uses 2-chloroquinoxaline derivatives and piperidine under controlled conditions to form the C-N bond efficiently.

Alternative nucleophilic substitution methods involve reacting 2-chloroquinoxaline with piperidin-4-amine under reflux in ethanol or other solvents with a base to facilitate substitution, followed by isolation of the hydrochloride salt by treatment with HCl in an appropriate solvent.

Representative Synthetic Procedure (Literature-Based)

Analytical and Characterization Data

- Melting Point: Typically reported around 224–225 °C for related quinoxaline derivatives.

- NMR Spectroscopy: Characteristic aromatic proton signals in the 7.3–8.5 ppm range, with broad singlets for NH protons and signals corresponding to piperidine ring protons.

- Elemental Analysis: Consistent with calculated values for C, H, N content in quinoxaline derivatives.

- Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight of the compound (~264.75 g/mol for the hydrochloride salt).

Recent Advances and Green Chemistry Approaches

Recent studies have explored green synthesis methods such as one-pot multicomponent reactions and catalyst-free procedures to synthesize quinoxaline derivatives, including those bearing piperidinyl groups. These methods aim to reduce toxic reagents and simplify workup.

Mannich reactions and eco-friendly protocols have been reported for related quinoxaline derivatives, which could be adapted to synthesize this compound with improved environmental profiles.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloroquinoxaline + piperidin-4-amine + base | Reflux in ethanol, 12 h | Simple, direct | Requires purification steps |

| Buchwald–Hartwig cross-coupling | 2-chloroquinoxaline + piperidine + Pd catalyst | Pd-catalyzed, controlled temp | High selectivity, mild conditions | Requires expensive catalyst |

| Thiolation and alkylation | Quinoxaline + dithiocarbamate salt + alkylation agents | Reflux in chloroform/ethanol | Versatile functionalization | Longer reaction times |

| Green synthesis (one-pot) | o-phenylenediamine + other components | Catalyst-free, mild temp | Eco-friendly, economic | Limited scope for some derivatives |

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be carried out in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds.

Scientific Research Applications

N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the discovery of new drug targets and the development of novel therapeutic strategies.

Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride, differing in substituents, chain length, or functional groups.

Structural and Molecular Comparison

| Property | This compound | N-Methyl-3-(3-(piperidin-4-yl)propoxy)quinoxalin-2-amine Hydrochloride | [3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine Hydrochloride |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₄ | C₁₇H₂₅ClN₄O | C₁₆H₂₁ClN₅ |

| Molecular Weight (g/mol) | ~264.45* | 336.86 | 319.84 |

| Key Substituents | - Quinoxalin-2-yl - Piperidin-4-amine |

- Quinoxalin-2-amine (N-methylated) - 3-(Piperidin-4-yl)propoxy chain |

- Quinoxalin-2-amine (cyclopropyl-substituted) - 4-Aminopiperidin-1-yl |

| CAS Number | 1185317-72-9 | 1420820-91-2 | 1185317-78-5 |

| Structural Features | Direct linkage between quinoxaline and piperidine | Extended propoxy spacer introduces flexibility | Cyclopropyl group enhances steric bulk and lipophilicity |

Key Differences and Implications

Substituent Position and Chain Length: The target compound has a direct quinoxaline-piperidine linkage, optimizing compactness for receptor binding. The cyclopropylamine derivative (C₁₆H₂₁ClN₅) replaces the piperidine’s amine with a cyclopropyl group, which may enhance metabolic stability or modulate solubility .

Functional Group Modifications: N-Methylation in the analog from reduces hydrogen-bonding capacity compared to the primary amine in the target compound, possibly affecting pharmacokinetics .

Molecular Weight and Complexity :

- The propoxy-containing analog (MW: 336.86) has a higher molecular weight due to the extended alkyl chain, which could influence bioavailability. The cyclopropyl derivative (MW: 319.84) balances bulkiness with moderate size, suggesting intermediate lipophilicity .

Notes on Research Context

- Limitations : The evidence lacks detailed pharmacological or synthetic data (e.g., IC₅₀ values, synthetic yields), necessitating further experimental validation for comparative efficacy or toxicity.

- Safety Considerations : Analogous compounds (e.g., cyclopropylamine derivatives) require adherence to GHS safety protocols, including proper handling of corrosive or toxic byproducts .

Biological Activity

N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its quinoxaline core structure, which is known for its pharmacological properties. The piperidine moiety enhances its biological activity by influencing its interaction with biological targets.

Chemical Formula

- Molecular Formula : CHClN

- CAS Number : 1185317-65-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown efficacy against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC)

Table 1 summarizes the MIC values of this compound against selected microbial strains:

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results indicate that the compound possesses promising antibacterial and antifungal activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

This compound has also been evaluated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways.

Case Study: PARP Inhibition

In a study assessing PARP (Poly ADP-ribose polymerase) inhibition, this compound was tested alongside other quinoxaline derivatives. The results are summarized in Table 2:

| Compound | IC (nM) |

|---|---|

| N-(Piperidin-4-yl)quinoxalin-2-amine | 12.86 |

| Olaparib (control) | 4.40 |

The compound exhibited a moderate inhibitory effect on PARP, indicating its potential for use in cancer therapies targeting DNA repair mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- G-protein Coupled Receptors (GPCRs) : The compound acts as a modulator of GPCRs, which play crucial roles in cell signaling pathways.

- DNA Damage Response : Its role as a PARP inhibitor highlights its potential in cancer treatment by interfering with the DNA damage response mechanism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Use nucleophilic substitution between quinoxalin-2-amine derivatives and piperidin-4-yl precursors under basic conditions (e.g., NaOH in DCM). Optimize temperature (60–80°C) to avoid side reactions like over-alkylation .

- Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) followed by recrystallization in ethanol/water .

- Characterization : Confirm structure via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS). Monitor purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How does the solubility profile of this compound influence formulation for in vitro assays?

- Methodology :

- Solubility Testing : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 254 nm). Data from analogs suggest solubility >40 µg/mL at pH 7.4, but acidic buffers (pH 4.5) may enhance solubility due to protonation of the piperidine nitrogen .

- Formulation : For cell-based assays, dissolve in DMSO (stock ≤10 mM) and dilute in PBS to avoid solvent toxicity. Centrifuge (10,000 rpm, 5 min) to remove particulates .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodology :

- Storage Conditions : Store as a lyophilized powder at –20°C under inert gas (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC .

- Light Sensitivity : Protect from UV light; amber vials reduce photodegradation of the quinoxaline core .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts like N-oxide derivatives?

- Methodology :

- Reaction Optimization :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce nitro intermediates without over-reduction .

- Byproduct Suppression : Add antioxidants (e.g., BHT) during synthesis to prevent quinoxaline N-oxidation .

- Yield Data :

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| No antioxidant | 62 | 18 |

| 0.1% BHT added | 78 | 5 |

| Inert atmosphere | 85 | 3 |

Q. What strategies address selectivity challenges in biological assays targeting serotonin/dopamine receptors?

- Methodology :

- Receptor Binding Assays : Use radioligand displacement (³H-LSD for 5-HT₃, ³H-spiperone for D₂). Calculate IC₅₀ values with nonlinear regression (GraphPad Prism).

- Selectivity Profiling : Screen against off-target receptors (e.g., α-adrenergic, histamine H₁) to identify structural modifications that reduce cross-reactivity. Piperidine substitution at position 4 improves selectivity for 5-HT₃ over D₂ .

Q. How should contradictory solubility or stability data be resolved across different studies?

- Methodology :

- Data Reconciliation : Compare buffer composition (e.g., ionic strength, pH) and analytical methods (HPLC vs. LC-MS). For example, solubility discrepancies may arise from undetected hydrate formation .

- Validation : Repeat experiments under standardized conditions (USP guidelines) with internal controls .

Q. What in silico tools predict the pharmacokinetic properties of this compound?

- Methodology :

- ADME Modeling : Use SwissADME or Schrödinger QikProp to estimate logP (target: 2–3), blood-brain barrier permeability (CNS MPO score), and CYP450 inhibition .

- Docking Studies : Perform molecular docking (AutoDock Vina) against homology models of target receptors to prioritize analogs with optimal binding poses .

Structural and Functional Insights

Q. How do substitutions on the quinoxaline or piperidine moieties alter biological activity?

- Methodology :

- SAR Table :

| Substituent (Quinoxaline) | Piperidine Position | IC₅₀ (5-HT₃, nM) | Selectivity (vs. D₂) |

|---|---|---|---|

| –H | 4 | 12 | 10-fold |

| –Cl | 4 | 8 | 15-fold |

| –OCH₃ | 3 | 35 | 3-fold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.